molecular formula C16H17N7 B11105559 1,3,5-Triazine-2-hydrazine, 4-benzylamino-6-phenylamino-

1,3,5-Triazine-2-hydrazine, 4-benzylamino-6-phenylamino-

Cat. No.: B11105559
M. Wt: 307.35 g/mol
InChI Key: SQGVRRFIRZBVFD-UHFFFAOYSA-N
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Description

N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms This particular compound is characterized by the presence of benzyl and phenyl groups attached to the triazine ring, along with hydrazinyl and diamine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of cyanuric chloride with benzylamine and phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate microwave-assisted synthesis to reduce reaction times and improve efficiency . The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents, acids, or bases depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the triazine ring can produce various hydrogenated derivatives. Substitution reactions can lead to the formation of a wide range of functionalized triazine derivatives .

Mechanism of Action

The mechanism of action of N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of key cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-BENZYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of benzyl, phenyl, hydrazinyl, and diamine functionalitiesIts ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C16H17N7

Molecular Weight

307.35 g/mol

IUPAC Name

4-N-benzyl-6-hydrazinyl-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H17N7/c17-23-16-21-14(18-11-12-7-3-1-4-8-12)20-15(22-16)19-13-9-5-2-6-10-13/h1-10H,11,17H2,(H3,18,19,20,21,22,23)

InChI Key

SQGVRRFIRZBVFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN)NC3=CC=CC=C3

Origin of Product

United States

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